REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[C:11]2[C:16]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:22]=3[CH:23]=1)=[CH:15][CH:14]=[CH:13][CH:12]=2)([O-])=O.P(OCC)(OCC)(OCC)=O>O>[CH:21]1[C:22]2[C:23]3[NH:1][C:4]4[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=4[C:10]=3[C:11]3[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:17]=2[CH:18]=[CH:19][CH:20]=1
|
Name
|
9-(2-nitrophenyl)phenanthrene
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C=1C2=CC=CC=C2C=2C=CC=CC2C1
|
Name
|
triethyl phosphate
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirred under a nitrogen gas stream at 150° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with 50 ml of toluene
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C3=C(C12)NC=1C=CC=CC13
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 840 mg | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |